2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate
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Overview
Description
2,2,2-Trichloroethyl 7-azabicyclo[410]heptane-7-sulfonate is a complex organic compound characterized by its unique bicyclic structure This compound contains a trichloroethyl group, an azabicyclo heptane ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate typically involves multiple steps. One common method includes the reaction of 7-azabicyclo[4.1.0]heptane with trichloroethyl sulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azabicyclo heptane ring provides structural stability, while the sulfonate group enhances solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate is unique due to its combination of a trichloroethyl group, an azabicyclo heptane ring, and a sulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
917616-24-1 |
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Molecular Formula |
C8H12Cl3NO3S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate |
InChI |
InChI=1S/C8H12Cl3NO3S/c9-8(10,11)5-15-16(13,14)12-6-3-1-2-4-7(6)12/h6-7H,1-5H2 |
InChI Key |
YDXKWPSURWWCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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